molecular formula C22H15BrN2O5 B11973401 4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate

4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate

Cat. No.: B11973401
M. Wt: 467.3 g/mol
InChI Key: JGXHREKVKVGBGN-WYMPLXKRSA-N
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Description

4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate is a complex organic compound that features a combination of aromatic rings, a hydrazone linkage, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final ester product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the hydrazone linkage to an amine.

    Substitution: The bromine atom in the benzoate ester can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate
  • 4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-fluorobenzoate

Uniqueness

The presence of the bromine atom in 4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate distinguishes it from its analogs, potentially altering its reactivity and binding properties. This unique feature may enhance its effectiveness in specific applications, such as medicinal chemistry and materials science.

Properties

Molecular Formula

C22H15BrN2O5

Molecular Weight

467.3 g/mol

IUPAC Name

[4-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H15BrN2O5/c23-17-6-3-15(4-7-17)22(27)30-18-8-1-14(2-9-18)12-24-25-21(26)16-5-10-19-20(11-16)29-13-28-19/h1-12H,13H2,(H,25,26)/b24-12+

InChI Key

JGXHREKVKVGBGN-WYMPLXKRSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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